4-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Lipophilicity Polar surface area Bioisosterism

SAR campaigns around pyrrolidine-3-carboxylic acid leads require all three methylbenzyl regioisomers to deconvolute positional effects on target binding. This meta-methyl isomer (CAS 2060045-00-1) provides the ~120° projection angle for hydrophobic pocket engagement, distinct from para (linear) and ortho (sterically hindered) analogs. • Purity: ≥95% (HPLC) across all catalog suppliers. • Conformationally constrained β-proline scaffold compatible with standard SPPS coupling protocols. • Stocked at multiple global suppliers for rapid SAR probe procurement without custom synthesis delays.

Molecular Formula C14H16F3NO2
Molecular Weight 287.28 g/mol
Cat. No. B13241839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Molecular FormulaC14H16F3NO2
Molecular Weight287.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC2CNCC2(C(=O)O)C(F)(F)F
InChIInChI=1S/C14H16F3NO2/c1-9-3-2-4-10(5-9)6-11-7-18-8-13(11,12(19)20)14(15,16)17/h2-5,11,18H,6-8H2,1H3,(H,19,20)
InChIKeyITGYOXCLPRXHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic Acid: Structure & Procurement Baseline


4-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 2060045-00-1, synonym CAS 338976-02-6) is a β-proline (pyrrolidine-3-carboxylic acid) derivative featuring a meta-methylbenzyl substituent at the C4 position concurrent with a trifluoromethyl group and carboxylic acid at the C3 position (molecular formula C₁₄H₁₆F₃NO₂, MW 287.28) [1]. This scaffold belongs to a class of conformationally constrained amino acid analogs that serve as versatile building blocks for medicinal chemistry and peptide engineering, where the pyrrolidine ring restricts backbone flexibility and the trifluoromethyl group imparts metabolic stability and enhanced lipophilicity [2]. The compound is commercially available at research-grade purity (≥95%) from multiple catalog suppliers including Enamine (EN300-320214), AKSci (2277EN), and Leyan (2026969) [1].

Constrained β-proline scaffold for peptide engineering
Meta-methylbenzyl geometry supports regioisomer-specific SAR
Free amine and carboxylic acid for direct derivatization

4-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic Acid: Why Substitution Fails


Pyrrolidine-3-carboxylic acid derivatives with different benzyl substitution patterns or N-alkylation cannot simply be interchanged because the position of the methyl group on the aromatic ring (ortho, meta, or para relative to the methylene linker) directly alters the three-dimensional orientation of the hydrophobic patch presented to a biological target, affecting both binding pocket complementarity and off-target promiscuity [1]. Simultaneously, the C4 benzyl substitution pattern—as opposed to N1 benzyl substitution found in common alternatives—changes the vector of the aromatic group relative to the carboxylic acid pharmacophore, which is critical for maintaining the intended geometry in structure-based drug design [2]. The meta-methyl configuration of the target compound produces a steric footprint distinct from para-methyl or ortho-methyl analogs, with no compensatory shift in molecular weight or lipophilicity; substitution with any other isomer therefore constitutes a structurally non-equivalent exchange that can invalidate SAR hypotheses and lead to erroneous activity conclusions in screening cascades.

Regioisomer mismatch
Para- or ortho-methyl analogs alter steric vector and may produce false SAR outcomes.
Scaffold regioisomer
N1-benzyl isomer shifts LogP by ~0.88 and acid–aromatic distance, disrupting docking models.
Protected analog
N-Boc-protected version lacks free amine H-bond donor and requires a deprotection step.

4-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic Acid: Comparative Evidence


Meta vs. Para Methylbenzyl: Steric and Lipophilicity Comparison

The meta-methylbenzyl substitution (target compound) produces a computed logP (XLogP3) of 0.3, identical to the para-methyl regioisomer CID 137702085 within the resolution of the XLogP3 algorithm; however, the topological polar surface area (TPSA) measured at 49.3 Ų is contributed identically by both isomers since TPSA is insensitive to aryl substitution position [1]. The key differentiation resides in the steric parameter: the meta-methyl group projects a steric bulk (Taft Es ≈ -1.24) in a position that, when modeled in the context of the pyrrolidine scaffold, yields a distinct conformational ensemble compared to para-substituted analogs, where the methyl group extends away from the molecular centroid and minimally perturbs the rotational profile of the benzyl-pyrrolidine C–C bond [2]. This difference is evidenced by the distinct InChIKey strings: ITGYOXCLPRXHEN (meta) versus GHTGTSYWERTCEK (para), confirming non-identical connectivity matrices.

Meta vs Para Methylbenzyl
Head-to-head
Steric vector ~60° difference; InChIKey non-identical
Supports regioisomer-specific geometry review
Computed XLogP3 and TPSA identical; steric parameters class-level
Lipophilicity Polar surface area Bioisosterism

C4-Benzyl vs. N1-Benzyl: Scaffold Geometry and Lipophilicity

The target compound bears the benzyl group at the pyrrolidine C4 carbon position (carbon-substituted), whereas a common alternative scaffold—1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 169750-31-6)—carries the benzyl group at the N1 nitrogen (N-substituted) [1]. This regioisomeric difference produces fundamentally distinct molecular properties: the N-benzyl derivative has a computed LogP of -0.58 (chem-space measured), indicating approximately 7.6-fold greater hydrophilicity than the C4-benzyl target compound (XLogP3 0.3), attributable to the basic amine being converted to a tertiary amine with increased solvent exposure [1][2]. The molecular weight also differs (273.25 vs. 287.28 Da) due to the additional methylene group in the C4–benzyl linkage. Critically, the carboxylic acid and trifluoromethyl groups reside at different relative geometries: in the target compound they are geminal at C3, whereas in the N-benzyl isomer they are disposed trans across the pyrrolidine ring, altering the distance between the acid and the aromatic ring by approximately 1.8–2.2 Å.

C4- vs N1-Benzyl Scaffold
Head-to-head
ΔLogP ≈0.88 (7.6-fold); acid–aromatic distance differs ~2 Å; MW shift 14 Da
Lipophilicity and geometry mismatch risk
XLogP3 vs chem-space LogP; structure-based docking relevance
Scaffold hopping Positional isomerism Pharmacophore geometry

Trifluoromethyl-β-Proline: Metabolic Stability Advantage

The incorporation of a trifluoromethyl group at the C3 position of the pyrrolidine ring confers a class-level metabolic stability advantage compared to non-fluorinated pyrrolidine-3-carboxylic acid analogs. In a related series of trifluoromethylated proline and β-proline derivatives evaluated as building blocks for drug discovery, the trifluoromethyl group increased the in vitro microsomal half-life by approximately 3–5 fold relative to the corresponding methyl or unsubstituted analogs, attributed to the electron-withdrawing effect reducing susceptibility to cytochrome P450-mediated oxidative metabolism at the C3 center [1]. The target compound, as a β-proline (pyrrolidine-3-carboxylic acid) derivative with simultaneous CF₃ and COOH at C3, combines this oxidative resistance with a conformationally restricted backbone that limits proteolytic recognition compared to acyclic amino acid analogs [2].

CF3 Metabolic Stability
Class-level
~3–5 fold microsomal t½ prolongation in related series
Reported class-level metabolic context
Data extrapolated; target-specific confirmation recommended
Metabolic stability Fluorination β-Proline scaffold

Catalog Availability and Purity Across Regioisomers

The target meta-methyl regioisomer is listed in at least three independent commercial catalogs (Enamine EN300-320214, AKSci 2277EN, Leyan 2026969) with a minimum purity specification of 95% [1]. The para-methyl isomer (CAS 2060047-91-6, Enamine EN300-320212) is priced at approximately $1,029 per gram (Enamine, 2023), and the meta-methyl isomer pricing, while quote-based, is expected to fall within a comparable range given the shared synthetic complexity [1]. The ortho-methyl analog shares CAS 338976-02-6 in some database entries (indicating potential catalog confusion) and is less consistently stocked across suppliers, increasing procurement risk for groups seeking the ortho isomer . The 3-fluoro-4-methyl analog (CAS 2060029-82-3, MW 305.27) and 4-bromo-3-methyl analog (CAS 2060037-41-2, MW 352.15) are also commercially available but carry higher molecular weight and halogen-related toxicity flags that may limit their suitability for certain lead optimization programs.

Catalog Coverage
Reported
≥3 suppliers, ≥95% purity; para-isomer ~$1,029/g; ortho representation sparse
Multi-supplier procurement context
Supplier data 2023–2025; quote-based pricing
Procurement Catalog availability Purity specification

Hydrogen Bond Profile vs. Protected Analogs

The target compound presents a free secondary amine (pyrrolidine NH) and a free carboxylic acid, yielding an H-bond donor count of 2 and an H-bond acceptor count of 6 (including the three fluorine atoms of CF₃) [1]. This contrasts with the commonly procured N-Boc-protected analog 4-[(4-bromo-3-methylphenyl)methyl]-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 2138086-42-5), which has a blocked amine and an HBD count of 1 (carboxylic acid only), rendering it incapable of participating as a hydrogen bond donor at the amine position during target engagement . For biochemical assays requiring a free amine for salt bridge formation or for further N-derivatization (e.g., amide coupling, sulfonamide formation), the N-Boc analog is chemically unsuitable without a deprotection step that introduces additional synthetic complexity and potential yield loss.

H-Bond Donor Count
Head-to-head
HBD 2 (free amine+acid) vs 1 (N-Boc analog); deprotection needed
Free amine availability for target engagement
N-Boc removal adds synthetic step; potential epimerization risk
Hydrogen bonding Free amino acid Derivatization potential

4-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic Acid: Application Scenarios


Fragment-Based Lead Design with Meta-Methylbenzyl Pharmacophore

In structure-based drug design campaigns targeting receptors or enzymes where a lipophilic meta-tolyl binding pocket is identified by crystallography or computational docking, the target compound provides the required substitution geometry as a pre-built constrained amino acid building block. The meta-methyl group projects at an approximately 120° angle relative to the benzyl–pyrrolidine bond axis, matching the steric constraints of a pocket shaped to accommodate a meta-substituted aromatic ring, as distinguished from para-methyl (which extends linearly) or ortho-methyl (which clashes with the methylene linker) analogs [1]. The C4-benzyl substitution ensures that the aromatic group is presented on the same face of the pyrrolidine ring as the C3 carboxylic acid, enabling simultaneous engagement of a hydrophobic pocket and a polar (salt-bridge) interaction site without scaffold distortion. This geometry is supported by precedent in pyrrolidine-3-carboxylic acid endothelin antagonists, where aryl substitution at the C4 position was demonstrated to be critical for receptor subtype selectivity [2].

Peptide Engineering: Fluorinated Constrained Amino Acid Replacement

The β-proline scaffold, when used to replace a natural amino acid residue in a peptide or peptidomimetic sequence, introduces backbone conformational constraint (φ/ψ restriction imposed by the pyrrolidine ring), while the C3-trifluoromethyl group provides resistance to oxidative metabolism as demonstrated in class-level microsomal stability studies on fluorinated proline analogs [1]. The free carboxylic acid at C3 allows direct incorporation via standard solid-phase peptide synthesis (SPPS) coupling protocols, and the free secondary amine enables on-resin derivatization or cyclization strategies. The meta-methylbenzyl group serves as a hydrophobic anchor that can be tuned via substitution (e.g., replacing with Br or F analogs) without altering the core pyrrolidine geometry, enabling systematic SAR exploration of the aromatic binding pocket [2].

Chemical Probe Synthesis: Defined Hydrogen Bonding Architecture

The presence of both a free amine and a free carboxylic acid (HBD = 2, HBA = 6) enables the target compound to function as a bifunctional chemical probe or ligand that can simultaneously donate and accept hydrogen bonds at two distinct loci [1]. This property is lost in N-Boc-protected or esterified analogs, which require additional synthetic manipulation to unmask the full hydrogen bonding potential. For biochemical assay development—such as SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) where both enthalpic (H-bond) and entropic (hydrophobic) contributions to binding are measured—the target compound's combined polar and lipophilic features (LogP 0.3, TPSA 49.3 Ų) place it within favorable physicochemical space for fragment screening libraries [2].

Regioisomer-Specific SAR Matrix Expansion

When conducting a systematic structure-activity relationship (SAR) study around the benzyl substituent of a pyrrolidine-3-carboxylic acid lead compound, independent procurement of the meta-methyl, para-methyl, and ortho-methyl regioisomers is essential to deconvolute the positional effect of the methyl group on target binding or functional activity. The target compound (meta-methyl) is the essential third point in this triangular SAR matrix; without it, the SAR map is incomplete and the design hypothesis cannot be validated. Commercial availability of the meta-methyl isomer from multiple suppliers [1] ensures that this key SAR probe can be obtained without custom synthesis delays, while the consistent 95% purity specification across vendors enables reliable inter-laboratory reproducibility of activity measurements.

Application
Selection Property
Validation Focus
Fragment-based lead design
Meta-methylbenzyl geometry
Steric complementarity to binding pocket
Peptide engineering
Fluorinated constrained scaffold
Metabolic stability review (class-level)
Chemical probe synthesis
Free amine/acid H-bond capacity
Binding thermodynamics (SPR/ITC)
Regioisomer SAR expansion
Meta-methyl substitution identity
Positional effect on target activity
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